(3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
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Overview
Description
(3,5-Dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a dichlorophenyl group, and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorobenzene derivative.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amine.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially reducing the chlorines to hydrogens.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of novel compounds with potential biological activity.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
- Explored for its potential use in materials science due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Shares the dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a dichlorophenyl group and has been characterized for its antimicrobial activity.
Uniqueness:
- The presence of the pyrrolidine ring and the Boc-protected amine distinguishes (3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate from other similar compounds.
- Its unique structural features contribute to its specific chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C17H22Cl2N2O4 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-15(22)20-14-4-5-21(9-14)16(23)24-10-11-6-12(18)8-13(19)7-11/h6-8,14H,4-5,9-10H2,1-3H3,(H,20,22) |
InChI Key |
FGUQXZRTLDYVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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